molecular formula C26H40NOPS B12298018 (R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298018
M. Wt: 445.6 g/mol
InChI Key: KJFQHFCHUMQGIB-IHOKFDBFSA-N
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Description

®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a phosphino group and a sulfinamide group, making it a valuable reagent in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of a phosphine ligand with a sulfinamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phosphino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides can react with the phosphino group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound can be employed in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products. The phosphino and sulfinamide groups interact with the substrate and the metal center, guiding the reaction pathway to favor the formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    ®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.

Uniqueness

The uniqueness of ®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of a phosphino group and a sulfinamide group, which provides distinct steric and electronic properties. This makes it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical transformations.

Properties

Molecular Formula

C26H40NOPS

Molecular Weight

445.6 g/mol

IUPAC Name

N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30?/m0/s1

InChI Key

KJFQHFCHUMQGIB-IHOKFDBFSA-N

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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